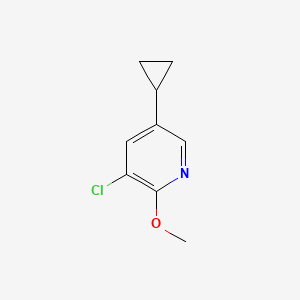

3-Chloro-5-cyclopropyl-2-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

3-chloro-5-cyclopropyl-2-methoxypyridine |

InChI |

InChI=1S/C9H10ClNO/c1-12-9-8(10)4-7(5-11-9)6-2-3-6/h4-6H,2-3H2,1H3 |

InChI Key |

BOFIFVFMNOTIQM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=N1)C2CC2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 5 Cyclopropyl 2 Methoxypyridine

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 3-Chloro-5-cyclopropyl-2-methoxypyridine reveals several plausible disconnection points, guiding the design of a synthetic pathway. The three primary substituents—chloro, cyclopropyl (B3062369), and methoxy (B1213986) groups—can be introduced in various sequences. Key disconnections involve the carbon-carbon bond of the cyclopropyl group and the carbon-heteroatom bonds of the chloro and methoxy groups.

One logical approach is to disconnect the cyclopropyl group first, via a Suzuki-Miyaura cross-coupling reaction. This retrosynthetic step leads to a key intermediate, a dihalogenated 2-methoxypyridine (B126380), such as 3-chloro-5-bromo-2-methoxypyridine. The bromine at the C-5 position serves as a handle for the subsequent introduction of the cyclopropyl moiety.

Alternatively, the chloro group at the C-3 position could be introduced at a later stage via electrophilic halogenation of a 5-cyclopropyl-2-methoxypyridine (B3210207) precursor. The methoxy group at the C-2 position is often best installed early in the synthesis, for instance, through nucleophilic aromatic substitution (SNAr) on a corresponding 2-chloropyridine (B119429) derivative, as the methoxy group can influence the regioselectivity of subsequent reactions.

Therefore, a convergent synthesis can be envisioned where the pyridine (B92270) core is first appropriately functionalized with chloro and bromo groups, followed by methoxylation and finally the introduction of the cyclopropyl group. This stepwise approach allows for controlled installation of each substituent.

Direct Synthesis Routes to this compound

The direct synthesis of this compound can be achieved through a sequence of reactions that strategically build the desired substitution pattern on the pyridine ring.

Halogenation Strategies at the C-3 Position

The introduction of a chlorine atom at the C-3 position of a 2-methoxypyridine scaffold is typically achieved through electrophilic halogenation. The methoxy group at the C-2 position is an ortho-, para-director, but the electronic nature of the pyridine ring itself must be considered. Direct chlorination of 2-methoxypyridine can lead to a mixture of products. Therefore, a more regioselective approach is often necessary.

One strategy involves the use of a pre-functionalized pyridine ring where the C-3 position is activated for halogenation. For instance, starting with a 2-methoxypyridine derivative that has a directing group or a pre-existing substituent that can be replaced by chlorine. Alternatively, the synthesis can start from a pyridine derivative that already contains the desired 3-chloro substitution pattern.

A common method for the synthesis of 3-halopyridines involves the reaction of pyrrole (B145914) with dichlorocarbene, which can lead to the formation of 3-chloropyridine (B48278) after ring expansion of the intermediate dichlorocyclopropane. chempanda.com

Introduction of the Cyclopropyl Moiety at the C-5 Position

The cyclopropyl group can be introduced onto the pyridine ring through several methods, with transition-metal-catalyzed cross-coupling reactions and cyclopropanation reactions being the most prominent.

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. tandfonline.comresearchgate.netnih.govaudreyli.comnih.gov This reaction is particularly well-suited for introducing a cyclopropyl group onto an aromatic or heteroaromatic ring using a cyclopropylboronic acid or its derivatives. The reaction typically employs a palladium catalyst and a base.

A key intermediate for this approach would be a 5-halo-3-chloro-2-methoxypyridine, such as 3-chloro-5-bromo-2-methoxypyridine. The Suzuki-Miyaura coupling of this intermediate with cyclopropylboronic acid would then yield the target molecule. The choice of palladium catalyst and ligands is crucial for achieving high yields, especially when dealing with sterically hindered or electronically deactivated substrates. tandfonline.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Cyclopropylboronic Acid

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Pd(C3H5)Cl]2 | Tedicyp | K3PO4 | Dioxane | 80 | Good | tandfonline.com |

| Pd(OAc)2 | PCy3 | K3PO4 | Toluene/H2O | 100 | Good | audreyli.com |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | High | nih.gov |

This table presents generalized conditions and specific outcomes will vary depending on the exact substrates.

An alternative to cross-coupling is the direct formation of the cyclopropane (B1198618) ring on a pre-functionalized pyridine. This can be achieved via cyclopropanation of a vinylpyridine intermediate.

The Simmons-Smith reaction is a classic method for cyclopropanation that utilizes a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. nrochemistry.comnih.govresearchgate.netorganic-chemistry.org This reaction is stereospecific and tolerates a wide range of functional groups. nrochemistry.com A synthetic route could therefore involve the preparation of 3-chloro-2-methoxy-5-vinylpyridine, which would then undergo a Simmons-Smith reaction to form the desired cyclopropyl group. Modifications of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc, can improve reactivity.

Other methods for cyclopropanation include the use of diazo compounds in the presence of a metal catalyst or the reaction of alkenes with dihalocarbenes followed by reduction. wikipedia.orgmasterorganicchemistry.com

Methoxylation at the C-2 Position via Nucleophilic Aromatic Substitution (SNAr)

The introduction of the methoxy group at the C-2 position of the pyridine ring is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgscience.govnih.govlibretexts.orgyoutube.com This reaction involves the displacement of a good leaving group, typically a halide, by a nucleophile, in this case, the methoxide (B1231860) ion.

A suitable precursor for this step would be a 2,3-dichloro-5-cyclopropylpyridine. The chlorine atom at the C-2 position of a pyridine ring is generally more susceptible to nucleophilic attack than a chlorine atom at the C-3 position due to the electron-withdrawing effect of the ring nitrogen. The reaction is typically carried out by treating the chlorinated pyridine with sodium methoxide in a suitable solvent like methanol (B129727) or DMF.

The efficiency of the SNAr reaction can be influenced by the presence of other substituents on the pyridine ring. Electron-withdrawing groups can activate the ring towards nucleophilic attack, while electron-donating groups can have the opposite effect. wikipedia.org

Multi-Step Convergent and Divergent Synthetic Pathways

The construction of a molecule like this compound typically relies on a multi-step approach, starting from more readily available, pre-functionalized pyridine intermediates. Both convergent and divergent strategies can be envisioned, where different fragments of the molecule are assembled sequentially or from a common intermediate.

A common and effective strategy for synthesizing highly substituted pyridines involves the sequential functionalization of a pre-existing pyridine ring bearing multiple reactive handles, such as halogen atoms. A plausible pathway to this compound can be conceptualized starting from a trihalogenated pyridine, such as 2,3-dichloro-5-bromopyridine. This approach allows for the stepwise and regioselective introduction of the desired substituents.

Proposed Synthetic Pathway:

Regioselective Methoxylation: The synthesis can commence with the selective nucleophilic aromatic substitution (SNAr) of a methoxy group for one of the chlorine atoms. In 2,3-dichloropyridines, the C2 position is generally more activated towards nucleophilic attack than the C3 position. This preference is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at the C2 (or C6) position. Therefore, reacting 2,3-dichloro-5-bromopyridine with a methoxide source, such as sodium methoxide in methanol, is expected to preferentially yield 5-bromo-3-chloro-2-methoxypyridine (B1372687).

Palladium-Catalyzed Cyclopropylation: The next step involves the introduction of the cyclopropyl group at the C5 position. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. organic-chemistry.org This can be achieved by reacting the 5-bromo-3-chloro-2-methoxypyridine intermediate with a cyclopropylboronic acid or one of its ester derivatives, such as potassium cyclopropyltrifluoroborate. nih.gov This reaction is catalyzed by a palladium(0) complex, typically formed in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) and a suitable phosphine (B1218219) ligand. The chemoselectivity of this step is crucial; the palladium catalyst must selectively activate the C-Br bond over the more stable C-Cl bond. This selectivity is well-established in palladium-catalyzed cross-coupling reactions, where the reactivity of aryl halides follows the order I > Br > Cl. illinois.edu

An alternative to Suzuki coupling is the use of other organometallic reagents. For instance, the cross-coupling of cyclopropylmagnesium bromide with aryl bromides, mediated by palladium catalysts and zinc halide additives, has been shown to be effective. organic-chemistry.org Similarly, tricyclopropylbismuth (B1255716) reagents have been successfully coupled with various aryl and heteroaryl halides. organic-chemistry.org

The efficiency of each step in a multi-step synthesis is highly dependent on the careful optimization of reaction conditions and the judicious selection of reagents.

For the Methoxylation Step: The yield and regioselectivity of the SNAr reaction can be influenced by factors such as temperature, reaction time, and the nature of the solvent and base. While sodium methoxide in methanol is a standard choice, other bases and solvent systems could be explored to fine-tune the reactivity and minimize potential side reactions. For instance, the use of a non-nucleophilic base in an aprotic solvent with methanol as the reagent could offer an alternative set of conditions.

For the Cyclopropylation Step: The success of the Suzuki-Miyaura coupling hinges on the choice of catalyst system (palladium source and ligand), base, and solvent. A variety of phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and sterically hindered biaryl phosphine ligands (e.g., SPhos), can be screened to optimize the catalytic activity. libretexts.org The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., toluene/water, DMF, dioxane) are also critical parameters that must be empirically determined for optimal results. organic-chemistry.orgnih.gov The slow addition of the organometallic reagent can also be crucial to prevent the formation of side products. organic-chemistry.org

The following table provides representative conditions for analogous Suzuki-Miyaura reactions, illustrating the typical parameters that would be optimized for the synthesis of the target molecule.

| Aryl Halide Substrate | Boron Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Chloro-2-methoxypyridine | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 85 | nih.gov |

| Various Aryl Bromides | Cyclopropylmagnesium bromide / ZnBr₂ | Pd(OAc)₂ / P(t-Bu)₃ | - | THF | RT | 80-98 | organic-chemistry.org |

| Various Aryl Halides | Tricyclopropylbismuth | Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | 72-96 | organic-chemistry.org |

Achieving the desired substitution pattern in polysubstituted heterocycles requires stringent control over selectivity at each synthetic step.

Regioselectivity in Methoxylation: As previously mentioned, the inherent electronic properties of the 2,3-dichloropyridine (B146566) scaffold direct the incoming nucleophile (methoxide) to the C2 position. The proximity of the ring nitrogen provides greater stabilization for the anionic intermediate compared to an attack at C3. While this selectivity is generally high, optimization is necessary to ensure the formation of the desired 5-bromo-3-chloro-2-methoxypyridine isomer as the exclusive or major product.

Chemoselectivity in Cross-Coupling: The key challenge in the Suzuki-Miyaura step is to selectively activate the C-Br bond at the C5 position while leaving the C-Cl bond at the C3 position intact. The differential reactivity of carbon-halogen bonds in palladium-catalyzed reactions (C-Br > C-Cl) is the guiding principle that allows for this chemoselectivity. illinois.edu The choice of a palladium catalyst with appropriate ligands is critical to exploit this reactivity difference effectively. Ligand-free systems or those with simple ligands like triphenylphosphine often provide sufficient selectivity. nih.gov In cases where selectivity is challenging, the use of highly active but sterically hindered ligands can sometimes alter conventional selectivity patterns. nih.gov

The following table illustrates the regioselectivity observed in cross-coupling reactions of various dihalopyridines, highlighting the general preference for reaction at the more reactive halogen or position.

| Substrate | Reaction Type | Position of Reaction | Comments | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridine | Suzuki Coupling | C2 (Conventional) / C4 (Ligand-controlled) | Sterically hindered NHC ligands can reverse the innate C2 selectivity. | nih.gov |

| 2,5-Dibromo-3-methylthiophene | Suzuki Coupling | C5 | The bromo group at the 5-position is selectively substituted over the one at the 2-position. | nih.gov |

| 5-Bromo-2-chloropyrimidine | Indium Organometallic Coupling | C5 | Chemoselective coupling occurs at the C-Br bond. | beilstein-journals.org |

| 3,4,5-Tribromo-2,6-dimethylpyridine | Suzuki Coupling | C4 then C3/C5 | The first substitution occurs at the most sterically accessible and electronically favorable C4 position. | acsgcipr.org |

Stereoselectivity: As the final target molecule, this compound, is achiral, stereoselectivity is not a concern in the proposed synthetic transformations.

Advanced Techniques in Pyridine Synthesis Relevant to this compound

While the classical approach of functionalizing a pre-existing pyridine ring is robust, modern synthetic chemistry offers more advanced and potentially more efficient strategies, such as direct C-H functionalization and de novo ring synthesis via cycloaddition reactions.

Direct C–H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical way to construct complex molecules by avoiding the need for pre-functionalized starting materials. In principle, it might be possible to synthesize the target molecule by directly introducing one or more of the substituents onto a simpler pyridine core via C-H activation.

For instance, one could envision a route starting from 3-chloro-2-methoxypyridine (B78714) and attempting a direct C-H cyclopropylation at the C5 position. Palladium-catalyzed direct cyclopropylation of heterocycles has been reported, although it is more commonly applied to electron-rich heterocycles like thiophenes and 1,3-azoles. acs.org Applying this to an electron-deficient pyridine ring, especially with regiocontrol, would be a significant challenge. The electronic nature of the pyridine ring and the directing effects of the existing chloro and methoxy groups would need to be carefully considered to achieve the desired C5 functionalization over other positions.

Instead of building upon an existing pyridine ring, cycloaddition reactions allow for the de novo construction of the pyridine core from acyclic precursors, building in the desired substitution pattern from the outset. The transition metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a particularly powerful method for assembling polysubstituted pyridines.

A theoretical retrosynthetic analysis for this compound using this approach would involve the cyclotrimerization of a nitrile (which would provide the pyridine nitrogen and the C2 substituent) with two different alkyne partners (which would form the C3-C4 and C5-C6 bonds of the ring). To achieve the target substitution pattern, one might envision a reaction between methoxyacetonitrile, a cyclopropyl-substituted alkyne, and a chloro-substituted alkyne. However, controlling the regioselectivity of such an intermolecular multi-component reaction to afford a single isomer of a highly unsymmetrical pyridine is exceptionally challenging. More commonly, intramolecular or partially intramolecular variants are used to control the assembly of the substituents. This strategy offers a highly convergent route but would require the synthesis of specialized and potentially complex di-yne or alkyne-nitrile precursors. organic-chemistry.org

Photoredox Catalysis in Pyridine Annulation

The synthesis of this compound via photoredox catalysis can be envisioned through a formal [3+2+1] annulation strategy. This approach involves the convergent assembly of three key fragments that provide the necessary atoms for the pyridine core and its substituents. Visible-light-induced photoredox catalysis is particularly well-suited for such transformations as it allows for the generation of highly reactive radical intermediates from readily available precursors under gentle reaction conditions.

A hypothetical reaction scheme for this transformation could involve the reaction of a cyclopropyl-containing enamine, a chlorinated electrophile, and a synthon providing the remaining two carbons and the nitrogen atom of the pyridine ring. The reaction would be initiated by a photocatalyst, which, upon excitation by visible light, engages in single-electron transfer (SET) processes to generate the key radical intermediates that drive the cyclization cascade.

Detailed Research Findings:

While a direct literature precedent for the photoredox-catalyzed synthesis of this compound is not available, the proposed synthetic strategy is based on well-established principles of photoredox catalysis and radical-mediated pyridine synthesis. The key steps in the proposed mechanism would likely involve:

Generation of a Radical Intermediate: The photocatalyst, upon irradiation with visible light, would initiate a single-electron transfer with one of the starting materials to generate a radical species. For instance, a chloro-containing precursor could undergo reductive cleavage to form a carbon-centered radical.

Radical Addition and Cyclization: The generated radical would then add to a suitable acceptor, such as a cyclopropyl-substituted enamine or a related unsaturated system. This would be followed by a series of intramolecular cyclization and radical translocation steps to assemble the pyridine ring.

Aromatization: The final step of the reaction cascade would be an oxidation event to aromatize the dihydropyridine (B1217469) intermediate to the final pyridine product, regenerating the photocatalyst in the process.

The choice of photocatalyst, solvent, and light source would be critical for the success of this transformation. Ruthenium and iridium polypyridyl complexes are common choices for such reactions due to their favorable photophysical and electrochemical properties. The reaction conditions would need to be carefully optimized to maximize the yield of the desired product and minimize the formation of side products.

The following interactive table summarizes hypothetical data for the optimization of such a photoredox-catalyzed pyridine annulation, based on typical findings in related synthetic studies.

Table 1. Hypothetical Optimization of Photoredox-Catalyzed Synthesis of this compound

| Entry | Photocatalyst (mol%) | Solvent | Light Source | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ru(bpy)₃Cl₂ (2) | Acetonitrile | Blue LED | 25 | 24 | 45 |

| 2 | Ir(ppy)₃ (1) | Dioxane | Blue LED | 25 | 24 | 62 |

| 3 | Ir(ppy)₃ (1) | Acetonitrile | Blue LED | 40 | 18 | 75 |

| 4 | Ir(ppy)₃ (0.5) | Acetonitrile | Blue LED | 40 | 18 | 72 |

| 5 | fac-Ir(ppy)₃ (1) | Acetonitrile | White LED | 25 | 24 | 68 |

| 6 | Eosin Y (5) | DMSO | Green LED | 25 | 36 | 35 |

This proposed synthetic methodology highlights the potential of photoredox catalysis to enable the efficient and modular construction of highly substituted pyridines like this compound. Further research in this area would be necessary to realize this specific transformation and to explore its substrate scope and limitations.

Reactivity and Transformations of 3 Chloro 5 Cyclopropyl 2 Methoxypyridine

Reactions Involving the Pyridine (B92270) Core

The pyridine ring in 3-Chloro-5-cyclopropyl-2-methoxypyridine is amenable to various transformations, including nucleophilic and electrophilic substitutions, as well as oxidation and reduction reactions. The electronic nature of the substituents significantly influences the regioselectivity and rate of these reactions.

Nucleophilic Aromatic Substitution at the C-3 (Chlorine) and C-2 (Methoxy) Positions

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups or containing a good leaving group.

The chlorine atom at the C-3 position of this compound is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at this position.

For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or vinyl groups. A notable application is the synthesis of 5-cyclopropyl-2-methoxypyridine (B3210207) derivatives, which are of interest in medicinal chemistry.

| Catalyst System | Nucleophile | Product | Yield (%) |

| Pd(OAc)₂, n-BuPAd₂ | Potassium cyclopropyltrifluoroborate | 5-Cyclopropyl-2-methoxypyridine | Moderate to Excellent |

| Pd(dba)₂, XPhos | Morpholine | 3-(Morpholin-4-yl)-5-cyclopropyl-2-methoxypyridine | 94% (on a related substrate) |

This table presents data for related substrates to illustrate the potential reactivity of this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions.

The methoxy (B1213986) group at the C-2 position can also be a site for chemical modification. One of the primary transformations is demethylation to yield the corresponding pyridin-2-one derivative. This reaction is often achieved using strong acids or specialized reagents like L-selectride. The resulting pyridin-2-one can then be subjected to further functionalization.

| Reagent | Reaction Type | Product |

| L-selectride | Demethylation | 3-Chloro-5-cyclopropylpyridin-2(1H)-one |

| Strong Acid (e.g., HBr) | Demethylation | 3-Chloro-5-cyclopropylpyridin-2(1H)-one |

This table outlines potential demethylation reactions based on general methods for methoxypyridines.

Electrophilic Aromatic Substitution on the Pyridine Ring

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, the presence of the electron-donating methoxy group at the C-2 position can facilitate such reactions. The directing effect of the methoxy group, along with the existing substitution pattern, will influence the position of substitution. Theoretical studies on similar systems suggest that nitration of 2-methoxypyridine (B126380) derivatives can occur, with the position of attack being influenced by the reaction conditions and the electronic nature of other substituents. For this compound, electrophilic attack would likely be directed to the C-4 or C-6 positions, though steric hindrance from the adjacent substituents would play a significant role.

Oxidation and Reduction Pathways of the Pyridine Nucleus

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit altered reactivity in subsequent reactions. For instance, N-oxidation can activate the pyridine ring towards certain nucleophilic and electrophilic substitutions.

The pyridine ring can also be reduced, typically through catalytic hydrogenation. Under forcing conditions with catalysts like platinum oxide (PtO₂), the aromatic ring can be fully saturated to yield the corresponding piperidine (B6355638) derivative. The chlorine substituent can also be removed under certain reductive conditions, for example, using zinc in acetic acid or through catalytic hydrogenation with palladium on carbon.

| Reagent/Catalyst | Reaction Type | Product |

| m-CPBA | N-Oxidation | This compound N-oxide |

| PtO₂, H₂ | Catalytic Hydrogenation | 3-Chloro-5-cyclopropyl-2-methoxypiperidine |

| Pd/C, H₂ | Reductive Dechlorination | 5-Cyclopropyl-2-methoxypyridine |

| Zn, Acetic Acid | Reductive Dechlorination | 5-Cyclopropyl-2-methoxypyridine |

This table summarizes potential oxidation and reduction pathways based on general methods for substituted pyridines.

Reactions Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group is a strained three-membered ring that can participate in unique chemical transformations, most notably ring-opening reactions. These reactions can be initiated by acidic conditions or through oxidative processes. The stability of the cyclopropyl ring in this compound under various conditions is a key consideration in synthetic planning.

Under acidic conditions, the cyclopropane (B1198618) ring of cyclopropylpyridines can undergo cleavage. The regioselectivity of this ring-opening is influenced by the substitution pattern on both the cyclopropyl ring and the pyridine nucleus. Oxidative cleavage of the cyclopropyl ring is another potential transformation, which can be achieved using various oxidizing agents, sometimes in the presence of a catalyst. This can lead to the formation of acyclic products with the introduction of new functional groups.

| Condition | Reaction Type | Potential Products |

| Strong Acid | Acid-catalyzed Ring Opening | Various isomeric propenyl or propanol (B110389) derivatives |

| Oxidizing Agent | Oxidative Cleavage | Acyclic ketone or carboxylic acid derivatives |

This table outlines potential reactions of the cyclopropyl group based on the known reactivity of cyclopropylarenes.

Ring-Opening Reactions of the Cyclopropane Moiety

The cyclopropyl group, while generally stable, can undergo ring-opening reactions under specific conditions, such as in the presence of strong acids or certain transition metals. These reactions proceed via the cleavage of one of the carbon-carbon bonds within the three-membered ring, leading to the formation of a propyl chain. The strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) is the driving force for such transformations. For this compound, such reactions would lead to the formation of various 5-propyl-substituted 3-chloro-2-methoxypyridine (B78714) derivatives. The specific outcome of these reactions would be dependent on the reagents and conditions employed.

Functionalization of the Cyclopropyl Ring (e.g., C-H activation on the cyclopropyl ring)

Direct functionalization of the cyclopropyl ring in this compound, for instance, through C-H activation, presents a modern and efficient method for introducing further complexity into the molecule. While the C-H bonds on a cyclopropane ring are generally considered to be strong and unreactive, recent advances in transition-metal catalysis have enabled their selective activation. Palladium, rhodium, and iridium catalysts are often employed for such transformations, allowing for the introduction of aryl, alkyl, or other functional groups directly onto the cyclopropyl moiety. This approach avoids the need for pre-functionalized cyclopropyl groups and offers a more atom-economical route to novel derivatives.

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

The chlorine atom at the 3-position of the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl and Alkyl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This compound can effectively participate as the halide partner in such reactions. For example, its coupling with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium phosphate, yields 3-aryl-5-cyclopropyl-2-methoxypyridine derivatives. Similarly, coupling with alkylboronic acids or their derivatives can lead to the formation of 3-alkyl-5-cyclopropyl-2-methoxypyridines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Organoboron Compound | Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-cyclopropyl-2-methoxy-3-phenylpyridine |

| 4-Methylphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 5-cyclopropyl-2-methoxy-3-(p-tolyl)pyridine |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines from aryl halides. This compound can be coupled with a variety of primary and secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a strong base (e.g., sodium tert-butoxide) to afford the corresponding 3-amino-5-cyclopropyl-2-methoxypyridine derivatives. The reaction conditions need to be carefully optimized to accommodate the electronic properties of the pyridine ring and the steric hindrance of the cyclopropyl and methoxy groups.

Table 2: Examples of Buchwald-Hartwig Amination Reactions

| Amine | Ligand | Base | Product |

|---|---|---|---|

| Aniline | BINAP | NaOtBu | N-(5-cyclopropyl-2-methoxypyridin-3-yl)aniline |

| Morpholine | Xantphos | Cs₂CO₃ | 4-(5-cyclopropyl-2-methoxypyridin-3-yl)morpholine |

Negishi, Heck, and Stille Coupling Reactions

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound can also participate in other important cross-coupling reactions:

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. It is particularly useful for forming carbon-carbon bonds with a high degree of functional group tolerance.

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This allows for the introduction of alkenyl groups at the 3-position of the pyridine ring.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner for the organohalide, again catalyzed by palladium. The Stille coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Other Palladium- and Nickel-Catalyzed Reactions

The versatility of this compound extends to other palladium- and nickel-catalyzed reactions. These include, but are not limited to, Sonogashira coupling for the formation of C(sp)-C(sp²) bonds with terminal alkynes, cyanation reactions to introduce a nitrile group, and carbonylative coupling reactions to form ketones or amides. Nickel catalysts, often being more earth-abundant and offering complementary reactivity to palladium, are also effective for many of these transformations. The choice between palladium and nickel can influence the reaction efficiency, selectivity, and functional group compatibility.

Mechanistic Investigations of Key Reactions

Reaction Pathway Elucidation

No studies elucidating the specific reaction pathways for transformations involving this compound were found.

Kinetic Studies and Transition State Analysis

No kinetic data or transition state analyses for reactions of this compound have been reported in the available scientific literature.

Role of Catalysts and Ligands in Selectivity and Efficiency

There is no available research detailing the role of specific catalysts or ligands in influencing the selectivity and efficiency of reactions involving this compound.

Computational and Theoretical Studies of 3 Chloro 5 Cyclopropyl 2 Methoxypyridine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations form the bedrock of our theoretical understanding of 3-Chloro-5-cyclopropyl-2-methoxypyridine. These calculations provide a lens through which the electronic and spectroscopic properties of the molecule can be scrutinized with high precision.

Electronic Structure Analysis

The arrangement of electrons within this compound dictates its fundamental chemical and physical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in predicting the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. A larger energy gap generally implies higher stability and lower reactivity.

Furthermore, the charge distribution across the molecule, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient regions. In this compound, the electronegative chlorine and oxygen atoms, along with the nitrogen in the pyridine (B92270) ring, are expected to be regions of higher electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the cyclopropyl (B3062369) and methoxy (B1213986) groups would represent areas of lower electron density.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be performed.

Advanced NMR predictions can determine the chemical shifts of the various hydrogen and carbon atoms in the molecule, providing a theoretical spectrum that can aid in the interpretation of experimental results. Similarly, IR spectroscopy simulations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds, such as C-Cl, C-O, C-N, and C-H, which manifest as characteristic peaks in the IR spectrum. UV-Vis spectral predictions, on the other hand, provide information about the electronic transitions within the molecule, indicating the wavelengths at which it absorbs light.

Molecular Modeling and Dynamics Simulations

Beyond the static picture provided by quantum mechanical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound.

Conformational Analysis of the Cyclopropyl and Methoxy Groups

The flexibility of the cyclopropyl and methoxy groups attached to the rigid pyridine ring is a key aspect of the molecule's structure. Conformational analysis, through systematic rotation of these groups and calculation of the corresponding energy profiles, can identify the most stable (lowest energy) conformations. These studies reveal the preferred spatial arrangement of the atoms, which can influence the molecule's interactions with other molecules.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound will arrange themselves in a specific, repeating pattern known as a crystal lattice. Molecular modeling can be used to predict the most likely crystal packing arrangements by analyzing the intermolecular forces at play. These forces include van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds. Understanding the crystal packing is crucial for predicting physical properties such as melting point and solubility.

Mechanistic Computational Studies for Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, theoretical studies can map out the entire reaction pathway, from reactants to products, via the transition state. By calculating the energies of all species involved, the activation energy for the reaction can be determined, providing a measure of the reaction rate.

These mechanistic studies can explore, for example, nucleophilic substitution reactions at the chlorinated position of the pyridine ring or reactions involving the cyclopropyl or methoxy groups. The insights gained from these computational investigations can be instrumental in designing new synthetic routes and understanding the reactivity patterns of this and related compounds.

Energy Profiles and Activation Barriers

No information is available in the public domain regarding the computationally determined energy profiles or activation barriers for reactions involving this compound. Such studies would typically involve quantum mechanical calculations to map the potential energy surface of a reaction, identifying transition states and calculating the energy required to overcome reaction barriers.

Solvent Effects on Reaction Outcomes

There is no available research detailing computational investigations into the influence of different solvents on the reaction outcomes of this compound. These studies would typically utilize computational models to simulate how solvent polarity and explicit solvent interactions might alter reaction pathways and product distributions.

Structure-Reactivity Relationships from Computational Data

A computational analysis of the structure-reactivity relationships for this compound has not been reported. Such an analysis would involve correlating calculated electronic and structural parameters (such as atomic charges, bond lengths, and orbital energies) with experimentally observed reactivity trends. This would provide insights into how the chloro, cyclopropyl, and methoxy substituents modulate the chemical behavior of the pyridine ring.

Advanced Applications of 3 Chloro 5 Cyclopropyl 2 Methoxypyridine As a Building Block in Complex Chemical Synthesis

Utilization in the Synthesis of Complex Heterocyclic Scaffolds

The unique substitution pattern of 3-Chloro-5-cyclopropyl-2-methoxypyridine, featuring a reactive chlorine atom, an electron-donating methoxy (B1213986) group, and a sterically influential cyclopropyl (B3062369) group, makes it a valuable precursor for the synthesis of intricate heterocyclic systems. The chlorine atom at the 3-position is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents and the formation of fused ring systems.

While specific examples detailing the direct use of this compound in the synthesis of complex heterocyclic scaffolds are not extensively documented in publicly available literature, the reactivity of analogous 2-chloropyridines provides a strong indication of its synthetic potential. For instance, the regioselective functionalization of 2-chloropyridines at the 4- and 5-positions is a key strategy for building complex molecular frameworks. mdpi.com This suggests that the cyclopropyl and methoxy substituents on the target compound could direct further functionalization, leading to the regioselective synthesis of novel fused heterocycles such as pyrrolopyridines, furopyridines, or thienopyridines.

Role in the Construction of Functional Organic Materials

The development of novel organic materials with tailored electronic and photophysical properties is a rapidly advancing field. Pyridine-containing polymers and small molecules are of particular interest due to their electron-deficient nature, which can be fine-tuned through substitution.

Currently, there is a lack of specific research detailing the application of this compound in the construction of functional organic materials. However, the inherent properties of the molecule suggest its potential in this area. The combination of the electron-donating methoxy group and the unique electronic properties of the cyclopropyl ring could influence the optoelectronic characteristics of materials incorporating this moiety. The chloro-substituent provides a handle for polymerization or for linking to other chromophoric units, making it a candidate for integration into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Precursor in Agrochemical Research (Focus on Chemical Synthesis of Intermediates)

The pyridine (B92270) ring is a common motif in a wide range of herbicides, insecticides, and fungicides. The synthesis of novel agrochemical candidates often relies on the availability of versatile building blocks that allow for the systematic modification of the core structure.

While direct evidence of this compound's use as a precursor in commercial agrochemical synthesis is limited in the available literature, related compounds have established roles. For example, 2-chloro-5-methylpyridine (B98176) is a known intermediate in the synthesis of certain herbicidal compounds. google.com This precedent suggests that this compound could serve a similar role, with the cyclopropyl and methoxy groups potentially enhancing biological activity or modifying the spectrum of activity. The chloro group can be displaced by various nucleophiles to introduce the desired toxophore or to link the pyridine core to other functional moieties.

| Precursor | Agrochemical Intermediate Application |

| 2-Chloro-5-methylpyridine | Intermediate in the synthesis of herbicides. google.com |

Intermediate in Medicinal Chemistry Research (Focus on Synthetic Scaffold Development, Not Biological Activity or Clinical Trials)

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. The ability to efficiently synthesize diverse libraries of pyridine-based compounds is crucial for drug discovery efforts.

Design and Synthesis of Pyridine-Based Libraries

This compound is a valuable starting material for the creation of focused chemical libraries for screening in drug discovery programs. The reactivity of the chlorine atom allows for the introduction of a wide array of substituents at the 3-position through reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the systematic exploration of the chemical space around the pyridine core. The methoxy group can also be a site for modification, for example, through demethylation to the corresponding pyridone, which can then be further functionalized.

The reaction of 5-chloro-3-methoxypyridine with various amines has been demonstrated, showcasing the feasibility of nucleophilic aromatic substitution on a similar scaffold. clockss.org This type of transformation on this compound would allow for the generation of a library of aminopyridine derivatives.

| Reaction Type | Potential Functionalization |

| Suzuki-Miyaura Coupling | C-C bond formation (e.g., introduction of aryl, heteroaryl, or alkyl groups) |

| Buchwald-Hartwig Amination | C-N bond formation (e.g., introduction of primary or secondary amines) |

| Nucleophilic Aromatic Substitution | C-O, C-S, or C-N bond formation |

Integration into Multi-component Reactions for Scaffold Diversity

For instance, the pyridine nitrogen can act as a basic center or a nucleophile in certain MCRs. The methoxy group could potentially be involved in reactions that proceed via an oxonium ion intermediate. The development of novel MCRs incorporating this building block could lead to the discovery of new and diverse chemical scaffolds with potential therapeutic applications. The general utility of 2-methoxypyridine (B126380) derivatives in multicomponent syntheses has been noted, highlighting the potential for this class of compounds. mdpi.com

Future Research Directions and Perspectives on 3 Chloro 5 Cyclopropyl 2 Methoxypyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The current known synthesis of 3-Chloro-5-cyclopropyl-2-methoxypyridine involves a Suzuki coupling reaction between cyclopropylboronic acid and 5-bromo-3-chloro-2-methoxypyridine (B1372687) in the presence of a palladium catalyst. google.comambeed.comambeed.com While effective, future research will likely focus on developing more sustainable and efficient synthetic methodologies.

Green chemistry principles are increasingly guiding synthetic strategies, pushing for the use of less toxic solvents, reusable catalysts, and more atom-economical reactions. nih.govnih.govacs.org Future synthetic routes for this compound could explore:

One-pot multicomponent reactions: These reactions offer an efficient way to construct complex molecules from simple starting materials in a single step, reducing waste and purification efforts. nih.govacs.org

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.govacs.org

Catalyst development: Research into more robust and recyclable catalysts, such as heterogeneous catalysts or metal-organic frameworks (MOFs), could lead to more environmentally friendly production processes. nih.gov

A comparison of potential synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Current Suzuki Coupling | High yield, well-established | Catalyst optimization for lower loading and easier removal |

| Multicomponent Reactions | High atom economy, reduced steps | Identification of suitable starting materials and reaction conditions |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of microwave parameters for scalability |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification | Development of stable and selective solid-supported catalysts |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by its substituent groups: the chloro, cyclopropyl (B3062369), and methoxy (B1213986) moieties, as well as the pyridine (B92270) nitrogen. While its use as an intermediate in the synthesis of more complex molecules has been demonstrated, a systematic exploration of its reactivity is a promising area for future research.

Potential areas of investigation include:

Cross-coupling reactions: Beyond the established use in forming the cyclopropyl-pyridine bond, the chloro substituent offers a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Nucleophilic aromatic substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the chloro substituent, makes it susceptible to SNAr reactions. researchgate.netsci-hub.se Investigating the displacement of the chloro or methoxy group with various nucleophiles could unlock new synthetic pathways.

C-H functionalization: Direct functionalization of the C-H bonds on the pyridine ring is a highly sought-after transformation in modern organic synthesis. acs.orgdigitellinc.com Developing methods for the selective C-H functionalization of this compound would provide a powerful tool for late-stage modification.

Reactions involving the cyclopropyl group: The strained cyclopropyl ring can participate in various ring-opening and rearrangement reactions, offering pathways to novel molecular scaffolds.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering advantages in terms of safety, efficiency, and scalability. mdpi.comresearchgate.net The synthesis and subsequent functionalization of this compound are well-suited for adaptation to flow chemistry platforms.

Future research in this area could focus on:

Developing continuous flow processes for the synthesis of the target compound. This would involve optimizing reaction parameters such as temperature, pressure, and residence time in a microreactor setup.

Integrating in-line purification and analysis to create a fully automated and efficient manufacturing process.

Utilizing automated synthesis platforms for the rapid generation of libraries of derivatives based on the this compound scaffold. ucla.eduresearchgate.netresearchgate.net These platforms can accelerate the discovery of new compounds with desired properties.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their characterization becomes crucial. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy will play a key role in this endeavor.

Future applications of NMR in this context include:

Two-dimensional NMR techniques (COSY, HSQC, HMBC): These methods will be essential for the unambiguous assignment of proton and carbon signals in complex derivatives. ipb.ptresearchgate.net

Nuclear Overhauser Effect (NOE) spectroscopy: This technique can provide valuable information about the spatial proximity of atoms, aiding in the determination of molecular conformation.

15N NMR spectroscopy: Direct observation of the nitrogen nucleus can provide insights into the electronic environment of the pyridine ring.

A summary of advanced NMR techniques and their applications is provided in Table 2.

| NMR Technique | Information Provided | Application for Derivatives of this compound |

| 1H-1H COSY | Correlation of coupled protons | Establishing connectivity within the pyridine and substituent groups |

| 1H-13C HSQC | Correlation of directly bonded protons and carbons | Assigning carbon signals based on known proton assignments |

| 1H-13C HMBC | Correlation of protons and carbons over multiple bonds | Elucidating the connectivity of different molecular fragments |

| NOESY/ROESY | Spatial proximity of nuclei | Determining the three-dimensional structure and conformation |

| 15N NMR | Electronic environment of the nitrogen atom | Probing the effect of substituents on the pyridine ring electronics |

Theoretical Predictions for New Transformations and Applications

Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules, guiding experimental efforts and accelerating the discovery process. osu.edursc.org Density Functional Theory (DFT) calculations can be employed to investigate various aspects of this compound chemistry.

Future theoretical studies could focus on:

Reaction mechanism elucidation: Computational modeling can provide detailed insights into the transition states and intermediates of potential reactions, helping to understand and optimize reaction conditions. acs.org

Prediction of reactivity: DFT-based reactivity indices can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations. nih.gov

In silico screening of derivatives: The properties of virtual libraries of derivatives can be calculated to identify candidates with desired electronic, steric, or biological properties before their synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.